molecular formula C11H10Br2Cl2O2 B3035316 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane CAS No. 317820-37-4

5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane

Cat. No.: B3035316
CAS No.: 317820-37-4
M. Wt: 404.91 g/mol
InChI Key: HGAWYKFXGMWDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane is a useful research compound. Its molecular formula is C11H10Br2Cl2O2 and its molecular weight is 404.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copolymerization and Material Synthesis

  • Copolymerization with Styrene : The copolymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane (a related compound to 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane) with styrene was studied. This research contributes to understanding the structural characterization of such copolymers using NMR techniques, including their degradation behavior (Wickel & Agarwal, 2003).

  • Degradable PEG-based Copolymers for Biomedical Applications : The copolymerization of cyclic ketene acetals, including 5,6-benzo-2-methylene-1,3-dioxepane, with oligo(ethylene glycol) methyl ether methacrylate was explored. This technique aims to create degradable PEG-based copolymers, promising for biomedical uses (Delplace et al., 2013).

  • Copolymerization with n-Butyl Acrylate : The ATRP copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with n-butyl acrylate was explored, focusing on the reactivity ratios of monomers and the hydrolytic degradation behavior of the copolymers (Huang, Gil, & Matyjaszewski, 2005).

Biomedical Applications

  • Polymeric Nanoparticles as Drug Carriers : The use of 5,6-Benzo-2-methylene-1,3-dioxepane for creating polymeric nanoparticles via statistical free-radical copolymerization was examined. These nanoparticles exhibited potential as biodegradable drug carriers, especially for their enhanced cellular uptake and pharmacological effectiveness (Siebert et al., 2012).

  • Copolymerization with Methacrylic Acid for Diverse Structures : The free-radical copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid can result in various copolymer structures, providing a new approach to copolymerization and potentially novel applications (Ren, Speyerer, & Agarwal, 2007).

Chemical Synthesis and Analysis

  • Radical Ring-Opening Polymerization : The radical ring-opening polymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane was characterized, contributing to the understanding of polymer synthesis and the potential for creating new materials with unique properties (Yuan, Pan, & Tang, 2001).

  • Preparation of Fine Particles in Supercritical Antisolvent : The production of fine particles of poly(N-vinyl-2-pyrrolidone-co-2-methylene-1,3-dioxepane) using supercritical antisolvent techniques, exploring new methods in particle synthesis (Choi, Lee, Kwon, & Kim, 2006).

Properties

IUPAC Name

5,6-dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2Cl2O2/c12-8-4-16-11(17-5-9(8)13)7-2-1-6(14)3-10(7)15/h1-3,8-9,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAWYKFXGMWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC(O1)C2=C(C=C(C=C2)Cl)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236703
Record name 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317820-37-4
Record name 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317820-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Reactant of Route 2
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Reactant of Route 3
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Reactant of Route 4
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Reactant of Route 5
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Reactant of Route 6
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.